Lipophilicity (LogP) Compared to 2,4-Dimethylphenol and 3-Chlorophenol
3-Chloro-5-(2,4-dimethylphenyl)phenol exhibits a predicted logP of 4.33 [1], which is significantly higher than the experimental logP of 2,4-dimethylphenol (logP = 3.87) [2] and 3-chlorophenol (logP = 2.50) [3]. This 0.46 and 1.83 log unit increase, respectively, translates to a >2-fold and >60-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity. This property is crucial for membrane permeability and hydrophobic interactions in biological and material science applications.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.33 (Predicted) |
| Comparator Or Baseline | 2,4-Dimethylphenol: 3.87 (Experimental); 3-Chlorophenol: 2.50 (Experimental) |
| Quantified Difference | +0.46 vs. 2,4-dimethylphenol; +1.83 vs. 3-chlorophenol |
| Conditions | Predicted value from ChemSrc; Experimental values from QSARDB and INERIS |
Why This Matters
Increased lipophilicity directly influences membrane permeability and target engagement in biological systems, making it a critical parameter for selecting a compound with optimal ADME properties.
- [1] ChemSrc. (2024). 1261899-14-2 | 3-chloro-5-(2,4-dimethylphenyl)phenol. View Source
- [2] QSARDB. (n.d.). 2,4-Dimethylphenol (10967/114). View Source
- [3] INERIS. (2011). Coefficient de partage octanol/eau (Log Kow) | 3-Chlorophenol. View Source
